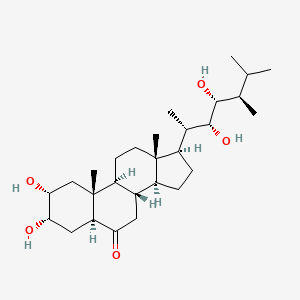

24-Epicastasterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

24-Epicastasterone is a natural product found in Rheum rhabarbarum, Beta vulgaris, and other organisms with data available.

Aplicaciones Científicas De Investigación

Regulación del Crecimiento Vegetal

24-Epicastasterone (ECS) es una fitohormona clave involucrada en la regulación de los principales procesos del metabolismo celular que guían el crecimiento de las plantas {svg_1}. Juega un papel crucial en la organización de las respuestas de las plantas a muchas tensiones abióticas y bióticas {svg_2}. En condiciones óptimas, ECS en concentraciones probadas de 0.25 µM y 1 µM puede promover el crecimiento en la soja induciendo contenidos de auxina {svg_3}.

Modulación del Estado Hormonal en Plantas

ECS tiene un impacto significativo en el contenido endógeno de las principales fitohormonas (auxinas, ácido salicílico, ácido jasmónico y ácido abscísico) y sus intermediarios en las hojas de soja {svg_4}. Regula al alza el contenido de auxina (ácido indol-3-acético, IAA) y regula a la baja los niveles de ácido salicílico, jasmónico y abscísico {svg_5}.

Activación de Estrategias de Adaptación

El tratamiento con ECS indica una activación de las estrategias de adaptación del metabolismo celular a posibles desafíos ambientales {svg_6}. El ácido benzoico (un precursor del ácido salicílico (SA)), pero no el SA en sí mismo, también se ha acumulado en gran medida bajo tratamiento con ECS {svg_7}.

Resistencia a la Sal en Plantas

ECS y su conjugado con un residuo de ácido salicílico—24‑epicastasterone 2-monosalicylate (MSEC)—han demostrado mejorar la resistencia de Arabidopsis thaliana L. plantas a 24 horas de contacto con 175 mM NaCl {svg_8}. El pretratamiento de las plantas silvestres con 0.01–1 µM EC elevó su resistencia a la sal {svg_9}.

Activación de Enzimas Antioxidantes

En plantas silvestres sometidas a estrés salino, EC mejoró las actividades de las enzimas antioxidantes catalasa y peroxidasa de guaiacol {svg_10}. El tratamiento con MSEC activó significativamente la superóxido dismutasa y la catalasa {svg_11}.

Resistencia al Calor en Cultivos de Trigo

ECS, cuando se rocía sobre plantas sometidas a estrés por calor, puede mantener una capacidad fotosintética foliar relativamente mayor al regular al alza las enzimas antioxidantes, reduciendo así el daño a la membrana lipídica y la clorofila foliar {svg_12}. Esto sugiere que ECS podría utilizarse para proteger la producción de grano de los cultivos de trigo de los impactos térmicos terminales {svg_13}.

Mecanismo De Acción

Target of Action

24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .

Mode of Action

EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .

Biochemical Pathways

EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .

Pharmacokinetics

It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .

Result of Action

The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .

Action Environment

The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .

Análisis Bioquímico

Biochemical Properties

24-Epicastasterone has been shown to interact with various biomolecules and play a significant role in biochemical reactions. For instance, it has been found to impact the endogenous content of major phytohormones such as auxins, salicylic acid, jasmonic acid, and abscisic acid . Specifically, this compound upregulates auxin content (indole-3-acetic acid, IAA) and downregulates salicylic, jasmonic, and abscisic acid levels .

Cellular Effects

This compound has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, under optimal conditions, this compound might promote growth in soybeans by inducing auxin contents .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels

Propiedades

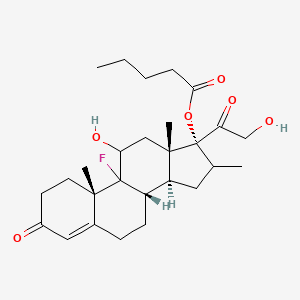

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-QONPFPPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80736-41-0 |

Source

|

| Record name | Castasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)